

An In-depth Technical Guide to 2-Bromostearic Acid (CAS: 142-94-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromostearic acid*

Cat. No.: *B092642*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromostearic acid, with the CAS number 142-94-9, is a halogenated derivative of stearic acid, a long-chain saturated fatty acid. The introduction of a bromine atom at the alpha-position to the carboxyl group significantly alters its chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and a tool for biochemical research.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and key applications of **2-bromostearic acid**, with a particular focus on its relevance to the pharmaceutical industry.

Physicochemical and Safety Data

The fundamental properties of **2-bromostearic acid** are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Chemical Identification and Properties

Property	Value
CAS Number	142-94-9
Molecular Formula	C ₁₈ H ₃₅ BrO ₂
Molecular Weight	363.37 g/mol [2] [3]
IUPAC Name	2-Bromo-octadecanoic acid
Synonyms	α-Bromostearic acid, 2-Bromo-octadecanoic acid
Appearance	Pale-yellow to yellow-brown solid
Purity	Typically ≥97% [3]

Table 2: Physical and Chemical Data

Property	Value
Melting Point	58-60 °C [1] [2]
Boiling Point	431 °C at 760 mmHg (Predicted)
Density	1.088 g/cm ³ [2]
Flash Point	214.5 °C
Refractive Index	1.479
Storage Temperature	2-8 °C

Table 3: Safety and Hazard Information

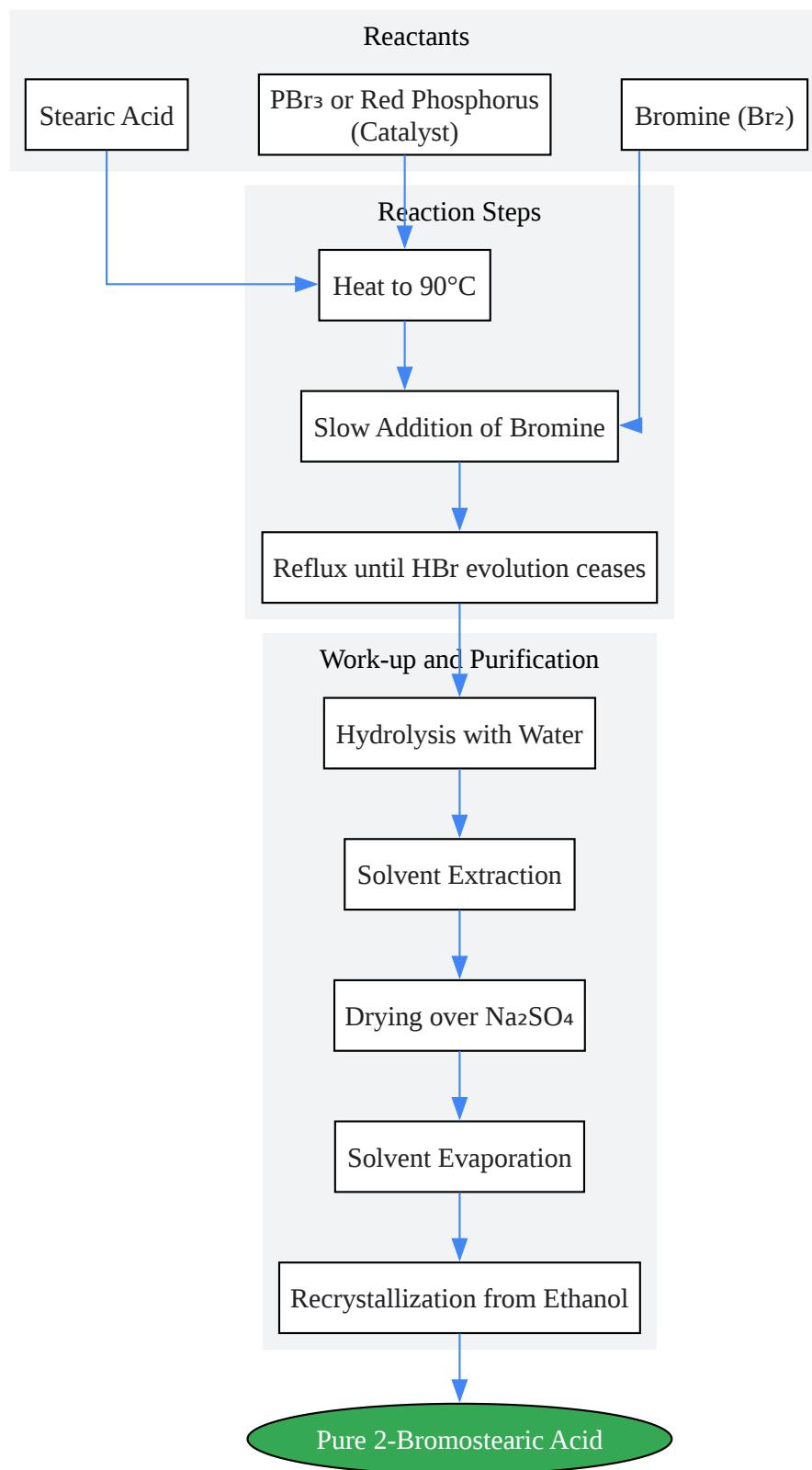
Hazard Category	GHS Pictogram and Statement
Acute Toxicity (Oral)	H302: Harmful if swallowed
Skin Corrosion/Irritation	GHS05 (Corrosion) H314: Causes severe skin burns and eye damage
Eye Damage/Irritation	H314: Causes severe skin burns and eye damage
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.

Synthesis of 2-Bromostearic Acid

2-Bromostearic acid is typically synthesized from stearic acid via a Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α -bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr_3) or red phosphorus.

Experimental Protocol: Hell-Volhard-Zelinsky Synthesis of 2-Bromostearic Acid

Materials:


- Stearic acid
- Bromine (Br_2)
- Red phosphorus or Phosphorus tribromide (PBr_3)
- Thionyl chloride ($SOCl_2$) (optional, for acyl chloride formation)
- Anhydrous solvent (e.g., carbon tetrachloride, CCl_4)

- Ethanol (for recrystallization)
- Water
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, melt the stearic acid by heating in an oil bath to approximately 90°C.
- Add a catalytic amount of red phosphorus or phosphorus tribromide to the molten stearic acid.
- Slowly add bromine dropwise from the dropping funnel to the reaction mixture while maintaining the temperature and stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
- After the initial addition, continue to add bromine portion-wise over several hours.
- Once the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature.
- Slowly and carefully add water to the mixture to hydrolyze the intermediate α -bromoacyl bromide to **2-bromostearic acid**.
- Extract the product into an organic solvent such as carbon tetrachloride.
- Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2-bromostearic acid** by recrystallization from a suitable solvent, such as ethanol, to yield a pale-yellow solid.

Logical Workflow for the Synthesis of **2-Bromostearic Acid**

[Click to download full resolution via product page](#)

Caption: Workflow for the Hell-Volhard-Zelinsky synthesis of **2-bromostearic acid**.

Spectroscopic Data

While detailed NMR and mass spectra for **2-bromostearic acid** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure. The NIST Chemistry WebBook provides access to its gas-phase infrared spectrum.

Table 4: Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2920, ~2850	C-H stretching (alkane chain)
~1710	C=O stretching (carboxylic acid)
~1465	C-H bending (alkane chain)
~1280	C-O stretching (carboxylic acid)
~940	O-H bending (carboxylic acid dimer)
~650	C-Br stretching

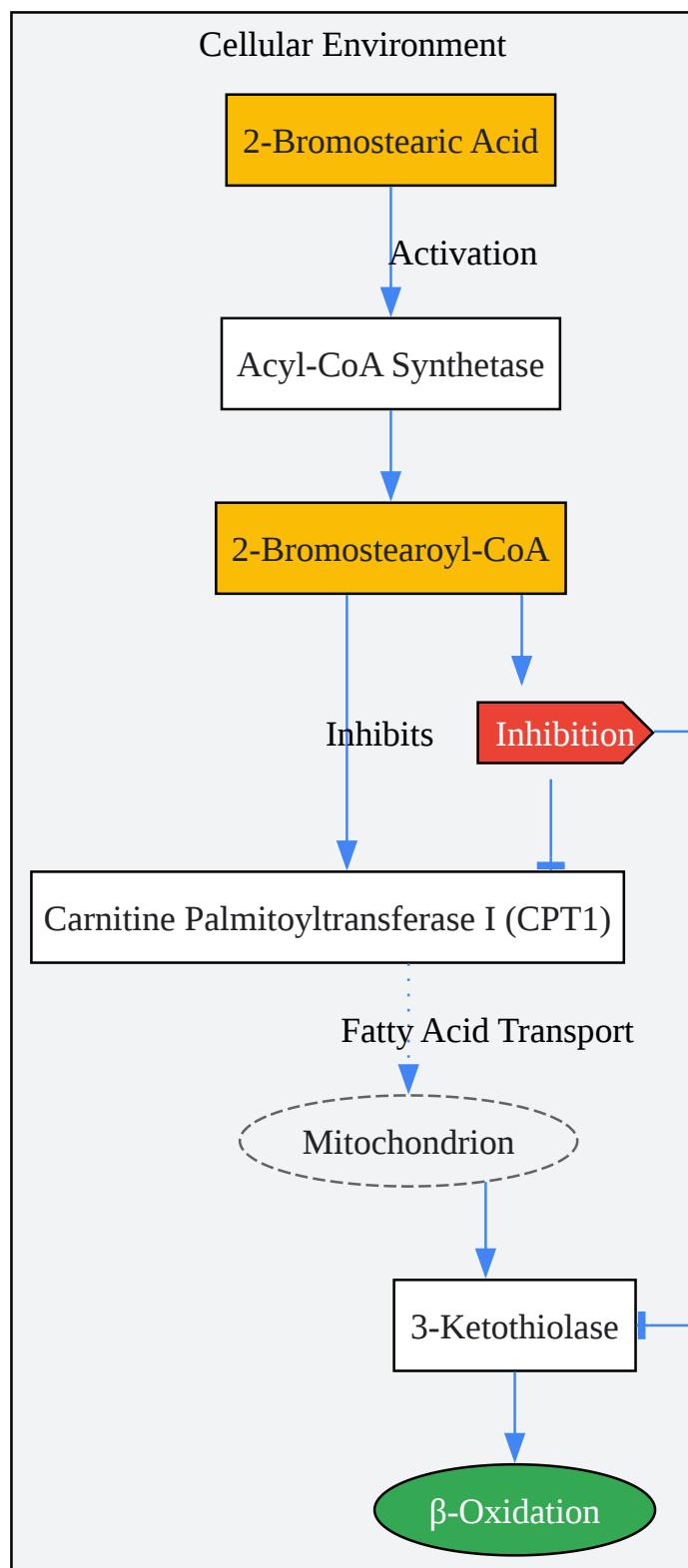
Note: The IR spectrum for **2-bromostearic acid** can be found in the NIST/EPA Gas-Phase Infrared Database.[\[4\]](#)

Applications in Drug Development and Research

2-Bromostearic acid serves two primary roles in the fields of drug development and biochemical research: as a versatile chemical intermediate and as a metabolic inhibitor.

Intermediate in Pharmaceutical Synthesis

The presence of a reactive bromine atom at the α -position and a carboxylic acid group makes **2-bromostearic acid** a useful building block in organic synthesis.[\[1\]](#) It can be used to introduce the stearic acid carbon chain into more complex molecules or as a precursor for the synthesis of other functionalized long-chain fatty acids. Its role as an intermediate is crucial for creating active pharmaceutical ingredients (APIs) with specific structural requirements.[\[5\]](#)


Inhibitor of Fatty Acid Oxidation

2-Bromostearic acid is a known inhibitor of fatty acid oxidation.^[3] This inhibitory action is of significant interest in studying metabolic pathways and for the development of drugs targeting metabolic disorders. Its mechanism of action involves the inhibition of key enzymes in the β -oxidation pathway.

Mechanism of Inhibition:

- Inhibition of Carnitine Palmitoyltransferase (CPT): **2-bromostearic acid** can be converted to its coenzyme A (CoA) ester, 2-bromopalmitoyl-CoA. This derivative is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane that is crucial for the transport of long-chain fatty acids into the mitochondria for oxidation.^{[6][7]}
- Inhibition of 3-Ketothiolase: Research on the shorter-chain analog, 2-bromoctanoate, has shown that it can be metabolized within the mitochondria to 2-bromo-3-ketoctanoyl-CoA. This α -haloketone acts as an irreversible inhibitor of 3-ketothiolase, the final enzyme in the β -oxidation spiral.

Signaling Pathway: Inhibition of Fatty Acid Oxidation

[Click to download full resolution via product page](#)

Caption: Mechanism of fatty acid oxidation inhibition by **2-bromostearic acid**.

Conclusion

2-Bromostearic acid (CAS 142-94-9) is a significant chemical entity with established applications in both synthetic chemistry and metabolic research. Its well-defined physicochemical properties and synthesis protocol make it an accessible tool for researchers. For drug development professionals, its utility as a synthetic intermediate and its specific inhibitory effects on fatty acid oxidation present opportunities for the creation of novel therapeutics and for the study of metabolic diseases. Further research into its specific applications in pharmaceutical synthesis and a more detailed characterization of its spectral properties would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 142-94-9,2-BROMOSTEARIC ACID | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 2-bromostearic acid [webbook.nist.gov]
- 5. nbinno.com [nbino.com]
- 6. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its co-enzyme A and carnitine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromostearic Acid (CAS: 142-94-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092642#2-bromostearic-acid-cas-number-142-94-9-details>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com